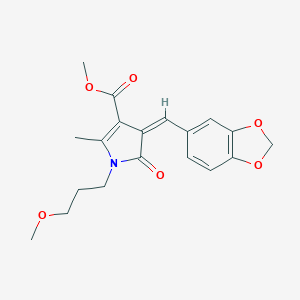![molecular formula C22H21N3O2S2 B302461 (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B302461.png)
(E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide, also known as Compound A, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through a multi-step process and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A is not fully understood, but it is believed to act through the inhibition of key signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
(E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A has been shown to have a number of biochemical and physiological effects in various scientific research studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A has also been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A is its ability to inhibit the growth and proliferation of cancer cells, as well as its ability to modulate the immune response in inflammatory diseases. However, one of the limitations of (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A is its potential toxicity and side effects, which need to be further studied.
Orientations Futures
There are several future directions for the study of (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A. One area of research is to further investigate its potential therapeutic applications in cancer and inflammatory diseases. Another area of research is to study its potential side effects and toxicity in order to develop safer and more effective treatments. Additionally, the development of new synthesis methods for (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A could lead to the production of higher yields and purity, which could further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with bromoacetyl bromide, followed by the reaction with N-phenylglycine and subsequent cyclization. The final product is obtained through the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The synthesis of (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
(E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. (E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide A has been tested in vitro and in vivo for its ability to inhibit the growth and proliferation of cancer cells, as well as its ability to modulate the immune response in inflammatory diseases.
Propriétés
Nom du produit |
(E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide |
|---|---|
Formule moléculaire |
C22H21N3O2S2 |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
(E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(11-8-16-6-2-1-3-7-16)23-17-9-10-18-19(14-17)29-22(24-18)28-15-21(27)25-12-4-5-13-25/h1-3,6-11,14H,4-5,12-13,15H2,(H,23,26)/b11-8+ |
Clé InChI |
KVEQACTWUKIONE-DHZHZOJOSA-N |
SMILES isomérique |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
SMILES canonique |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)

![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302380.png)
![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)
![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302394.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B302396.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B302401.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B302403.png)